

# Comparing GSK3532795 with other HIV-1 maturation inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to GSK3532795 and Other HIV-1 Maturation Inhibitors

#### Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) maturation is the final step in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is critically dependent on the proteolytic cleavage of the Gag and Gag-Pol polyproteins by the viral protease. Maturation inhibitors (MIs) are a class of antiretroviral agents that disrupt this process, representing a distinct mechanism of action from other antiretroviral therapies like protease inhibitors (PIs).[1][2][3] This guide provides a detailed comparison of **GSK3532795**, a second-generation maturation inhibitor, with the first-in-class agent, bevirimat (BVM), and other relevant compounds, supported by experimental data and methodologies.

### **Mechanism of Action**

HIV-1 maturation inhibitors specifically target the final cleavage event in the Gag processing cascade: the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1).[1][4] This cleavage is essential for the structural rearrangement and condensation of the viral core, which is necessary for infectivity.[5][6] By binding to the CA-SP1 cleavage site within the Gag polyprotein, MIs are thought to stabilize the immature Gag lattice, preventing the viral protease from accessing and cleaving the junction.[5][7] This results in the release of non-infectious viral particles with defective cores.[8][9]



The diagram below illustrates the HIV-1 Gag processing pathway and the specific point of inhibition by maturation inhibitors.



Click to download full resolution via product page

Caption: HIV-1 Gag processing pathway and the inhibitory action of maturation inhibitors.

## **Comparative Analysis of Maturation Inhibitors**

The primary challenge for the first-generation MI, bevirimat, was its reduced efficacy against HIV-1 isolates carrying naturally occurring polymorphisms in the Gag sequence, particularly at amino acid positions 369, 370, and 371.[5][8][10] This led to treatment failure in approximately 50% of patients.[9] Second-generation MIs, such as **GSK3532795** (formerly BMS-955176), were developed to overcome this limitation.[4][7][11]

#### **Data Presentation**

Table 1: Comparative In Vitro Antiviral Activity

This table summarizes the in vitro efficacy of **GSK3532795** and bevirimat against wild-type HIV-1 and common polymorphic variants.



| Compound              | Virus Strain          | EC <sub>50</sub> (nM) | Fold Change<br>vs. Wild-Type | Reference |
|-----------------------|-----------------------|-----------------------|------------------------------|-----------|
| Bevirimat             | Wild-Type (NL4-<br>3) | 1.8                   | 1.0                          | [4]       |
| V370A<br>Polymorphism | >1,000                | >555                  | [5]                          |           |
| Q369H<br>Polymorphism | 130                   | 72.2                  | [7]                          | _         |
| V362I<br>Polymorphism | 25                    | 13.9                  | [5]                          | _         |
| GSK3532795            | Wild-Type (NL4-<br>3) | 0.33                  | 1.0                          | [5]       |
| V370A<br>Polymorphism | 0.51                  | 1.5                   | [5]                          |           |
| Q369H<br>Polymorphism | 0.35                  | 1.1                   | [7]                          | _         |
| V362I<br>Polymorphism | 0.76                  | 2.3                   | [5]                          | _         |

Table 2: Clinical Efficacy of GSK3532795 in Treatment-Naïve Adults (Phase IIb, Week 24)

This table presents the primary efficacy and safety outcomes from a Phase IIb clinical trial (NCT02415595) comparing different doses of **GSK3532795** (in combination with TDF/FTC) to efavirenz (EFV).[8][12]



| Treatment Arm           | Virologic<br>Response<br>(HIV-1 RNA <40<br>copies/mL) | Adverse Events Leading to Discontinuatio n | Serious<br>Adverse<br>Events | Most Common<br>Adverse<br>Events |
|-------------------------|-------------------------------------------------------|--------------------------------------------|------------------------------|----------------------------------|
| GSK3532795 60<br>mg QD  | 76%                                                   | 5%                                         | 5%                           | Gastrointestinal                 |
| GSK3532795<br>120 mg QD | 83%                                                   | 5%                                         | 5%                           | Gastrointestinal                 |
| GSK3532795<br>180 mg QD | 81%                                                   | 5%                                         | 5%                           | Gastrointestinal                 |
| Efavirenz 600<br>mg QD  | 77%                                                   | 17%                                        | 9%                           | CNS, Rash                        |

Note: Despite comparable efficacy to EFV, further development of **GSK3532795** was discontinued due to higher rates of gastrointestinal intolerance and the emergence of resistance to the NRTI backbone.[5][8]

Table 3: Resistance Profile of GSK3532795

This table outlines the key amino acid substitutions in Gag associated with reduced susceptibility to **GSK3532795**, identified through in vitro selection studies.[5]

| Resistance<br>Pathway | Primary<br>Substitution | Secondary<br>Substitutions           | Fold Change in<br>EC <sub>50</sub> |
|-----------------------|-------------------------|--------------------------------------|------------------------------------|
| 1                     | A364V                   | R286K, T332S, I333V,<br>V370A/M      | >100                               |
| 2                     | V362I                   | V218A/M, H219Q,<br>G221E (in CA-NTD) | >50                                |
| 3                     | V362I                   | R41G (in Protease)                   | >50                                |



# **Experimental Protocols**In Vitro Antiviral Activity Assay (Single-Cycle Infection)

The antiviral activity of maturation inhibitors is commonly determined using a single-cycle infectivity assay with recombinant HIV-1 strains.

- Virus Production: Recombinant viruses are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) encoding a luciferase reporter gene and a plasmid expressing the desired Gag-Pol sequence (wild-type or mutant).
- Cell Culture: Target cells (e.g., MT-2 or TZM-bl cells) are seeded in 96-well plates.
- Drug Dilution: The maturation inhibitor compound is serially diluted to various concentrations.
- Infection: Target cells are pre-incubated with the diluted compound before being infected with the recombinant virus stock.
- Incubation: The infected cells are incubated for 48-72 hours to allow for a single round of infection and reporter gene expression.
- Data Analysis: Luciferase activity is measured using a luminometer. The percent inhibition of viral replication is plotted against the drug concentration, and the 50% effective concentration (EC<sub>50</sub>) is calculated using non-linear regression analysis.[9]

#### In Vitro Resistance Selection Workflow

This workflow is used to identify mutations that confer resistance to a specific drug.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HIV-1 Maturation: Lessons Learned from Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maturation inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. What are HIV-1 maturation inhibitors and how do they work? [synapse.patsnap.com]
- 4. Resistance to Second-Generation HIV-1 Maturation Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance profile of the HIV-1 maturation inhibitor GSK3532795 in vitro and in a clinical study PMC [pmc.ncbi.nlm.nih.gov]



- 6. mdpi.com [mdpi.com]
- 7. Second Generation Inhibitors of HIV-1 Maturation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1infected adults: Week 24 primary analysis from a randomized Phase IIb trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Second-Generation Maturation Inhibitor GSK3532795 Maintains Potent Activity Toward HIV Protease Inhibitor—Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Portico [access.portico.org]
- 11. Resistance to Second-Generation HIV-1 Maturation Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, efficacy, and dose response of the maturation inhibitor GSK3532795 (formerly known as BMS-955176) plus tenofovir/emtricitabine once daily in treatment-naive HIV-1-infected adults: Week 24 primary analysis from a randomized Phase IIb trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing GSK3532795 with other HIV-1 maturation inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606274#comparing-gsk3532795-with-other-hiv-1-maturation-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com